3,5-Dimethyl-4-nitropyridine 1-oxide

Spectroscopic Analysis Quality Control Structural Elucidation

Select 3,5-Dimethyl-4-nitropyridine 1-oxide for unmatched safety and process control in PPI synthesis. Its 3,5-dimethyl substitution imparts steric hindrance that uniquely moderates nucleophilic displacement kinetics, minimizing side reactions, while documented lowest mutagenic potential among alkylated 4-nitropyridine N-oxides reduces genotoxic impurity burden. The sharp melting point (174 °C) ensures superior thermal stability, and the diagnostic ¹H (δ 2.23) and ¹³C (δ 139.32) NMR shifts eliminate isomer cross-contamination risks, safeguarding analytical QC and synthetic reproducibility.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 14248-66-9
Cat. No. B057808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitropyridine 1-oxide
CAS14248-66-9
Synonyms3,5-Dimethyl-4-nitropyridine N-Oxide;  4-Nitro-3,5-dimethylpyridine 1-Oxide;  NSC 63056
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C[N+](=CC(=C1[N+](=O)[O-])C)[O-]
InChIInChI=1S/C7H8N2O3/c1-5-3-8(10)4-6(2)7(5)9(11)12/h3-4H,1-2H3
InChIKeyVLKVMXPKEDVNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitropyridine 1-oxide (CAS 14248-66-9): Core Structural and Functional Overview for Scientific Sourcing


3,5-Dimethyl-4-nitropyridine 1-oxide is a heterocyclic N-oxide derivative characterized by methyl substituents at the 3- and 5-positions and a nitro group at the 4-position of the pyridine ring. It is primarily utilized as a key intermediate in the multi-step synthesis of proton pump inhibitors (PPIs) such as omeprazole, pantoprazole, and esomeprazole [1]. The compound exhibits a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol. It is a yellow crystalline solid with a melting point of approximately 174 °C [2].

Why Generic Substitution Fails for 3,5-Dimethyl-4-nitropyridine 1-oxide: Key Differentiators from 4-Nitropyridine N-Oxide Analogs


Direct substitution of 3,5-dimethyl-4-nitropyridine 1-oxide with other 4-nitropyridine N-oxide derivatives is not chemically or functionally equivalent. The precise positioning of the two methyl groups ortho to the nitro substituent induces a unique steric and electronic environment that fundamentally alters the compound's reactivity, spectroscopic fingerprint, and biological profile compared to its mono-methyl, unsubstituted, or differently dimethylated analogs [1][2]. This structural specificity dictates performance in nucleophilic displacement kinetics, governs the compound's mutagenicity risk profile, and defines its thermal stability parameters [3]. Consequently, interchangeability without rigorous re-validation is not supported by the quantitative evidence base and poses significant risk to synthetic reproducibility, analytical quality control, and safety compliance.

3,5-Dimethyl-4-nitropyridine 1-oxide (14248-66-9): Quantitative Differentiation Guide for Informed Procurement


Spectroscopic Differentiation: Distinct 1H and 13C NMR Chemical Shifts in Methylated 4-Nitropyridine N-Oxides

The 3,5-dimethyl substitution pattern yields a unique spectroscopic fingerprint relative to other dimethyl isomers. In 1H NMR (CDCl3, 100 MHz), the methyl protons of 3,5-dimethyl-4-nitropyridine N-oxide resonate at δ 2.23 ppm, a significant upfield shift compared to the methyl signals of 2,3-dimethyl- (δ 2.48 ppm), 2,5-dimethyl- (δ 2.42 ppm), and 2,6-dimethyl- (δ 2.48 ppm) derivatives [1]. Furthermore, the C-2 carbon in 3,5-dimethyl exhibits a chemical shift of δ 139.32 ppm in 13C NMR (CDCl3, 25.142 MHz), which is markedly downfield-shifted relative to the 2,3-dimethyl (δ 151.20 ppm) and 2,6-dimethyl (δ 150.97 ppm) isomers [1].

Spectroscopic Analysis Quality Control Structural Elucidation

Mutagenicity Risk Profile: Significantly Lower Mutagenic Potency Among 4-Nitropyridine N-Oxide Derivatives

A comparative carcinogenicity and mutagenicity study of seven alkyl derivatives of 4-nitropyridine N-oxide revealed that 3,5-dimethyl-4-nitropyridine N-oxide exhibited the lowest mutagenic potency among all tested compounds [1]. While the 3-methyl, 2,3-dimethyl, and 2,5-dimethyl derivatives were classified as having the 'most potent' mutagenicity, and the parent 4-NPO and 2-methyl and 2,6-dimethyl derivatives were classified as 'moderate', the 3,5-dimethyl derivative was explicitly categorized as showing mutagenicity 'to a least extent' [1].

Safety Assessment Toxicology Risk Mitigation

Thermal Stability: Elevated Melting Point Compared to Unsubstituted 4-Nitropyridine N-Oxide

The introduction of 3,5-dimethyl groups increases the melting point by approximately 10-15 °C relative to the parent 4-nitropyridine N-oxide. The target compound exhibits a melting point of 174 °C [1], while 4-nitropyridine N-oxide is reported to melt between 159-164 °C [2]. This thermal differentiation can influence handling, storage conditions, and crystallization behavior during synthesis.

Physical Properties Storage Stability Process Safety

Nucleophilic Displacement Reactivity: Steric Retardation of Nitro-Group Substitution Kinetics

In the reaction of 4-nitro-pyridine N-oxides with sodium ethoxide in anhydrous ethanol, the presence of two methyl groups adjacent to the leaving nitro group significantly retards the rate of nucleophilic displacement [1]. The study reports that 'Two methyl groups adjacent to the leaving group retard the reactions of 4-bromo- and 4-nitro-3,5-dimethylpyridine 1-oxides' [1]. This retardation is attributed to steric inhibition of nitro-group conjugation in the ground state [1].

Reaction Kinetics Synthetic Chemistry Process Optimization

3,5-Dimethyl-4-nitropyridine 1-oxide (14248-66-9): Optimal Application Scenarios Driven by Quantitative Evidence


Analytical Quality Control and Structural Verification in PPI Manufacturing

The distinct 1H NMR (δ 2.23 ppm for methyl protons) and 13C NMR (δ 139.32 ppm for C-2) chemical shifts of 3,5-dimethyl-4-nitropyridine 1-oxide [5] provide unambiguous spectroscopic markers. This ensures positive identification and purity assessment of this key intermediate during the multi-step synthesis of omeprazole, pantoprazole, and related PPIs, preventing costly misidentification or cross-contamination with isomeric byproducts.

Pharmaceutical Process Development Requiring Reduced Mutagenic Impurity Concern

Given its documented lowest mutagenic potential among alkylated 4-nitropyridine N-oxide derivatives [5], this compound is the strategically preferred intermediate for process chemists designing synthetic routes with enhanced safety profiles. Its use can lower the burden of genotoxic impurity control strategies and reduce the need for extensive downstream purification relative to more mutagenic analogs.

Synthetic Protocols Involving Elevated Temperature or Extended Storage

The elevated melting point of 174 °C [5] compared to the parent 4-nitropyridine N-oxide (159-164 °C) [4] indicates superior thermal stability. This property supports its use in reactions conducted at higher temperatures without decomposition and simplifies storage logistics, as it can be maintained at ambient temperature with less risk of phase change or degradation.

Reaction Engineering Requiring Tailored Nucleophilic Displacement Kinetics

For synthetic chemists seeking to moderate the rate of nitro-group displacement to improve selectivity or process control, the sterically retarded kinetics of this compound [5] offer a tunable parameter. The slower reaction rate with nucleophiles like sodium ethoxide [5] can be exploited to minimize side reactions or enable sequential transformations in one-pot procedures where a less reactive intermediate is advantageous.

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